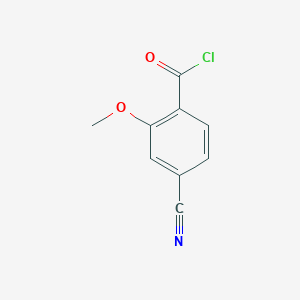
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid, also known as ADPABA, is a chemical compound that has gained significant interest in scientific research due to its diverse applications. ADPABA is a benzoylaminobenzoic acid derivative that has been synthesized and studied for its potential use in various fields, including medicine, biotechnology, and materials science.
Mechanism of Action
The mechanism of action of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid is not fully understood. However, research has shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation.
Biochemical and Physiological Effects:
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and degradation. In vivo studies have shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can reduce inflammation and tissue damage in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid is also soluble in a wide range of solvents, which makes it easy to handle and use in experiments. However, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. The effects of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid may also vary depending on the experimental conditions and the type of cells or tissues being studied.
Future Directions
For the study of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid include investigating its potential as an anti-inflammatory agent in human clinical trials, exploring its use as a photosensitizer in photodynamic therapy for cancer treatment, and identifying its molecular targets.
Synthesis Methods
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can be synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-aminobenzoic acid with allyl bromide to produce N-(4-allyloxybenzoyl)-p-aminobenzoic acid. This intermediate is then reacted with 3,5-dipropylbenzoyl chloride to produce the final product, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid. The synthesis method has been optimized to produce high yields of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid with high purity.
Scientific Research Applications
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been studied for its potential use in various fields of scientific research. In the field of medicine, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been investigated for its potential as an anti-inflammatory agent. Research has shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biotechnology, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
properties
CAS RN |
100347-74-8 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[(4-prop-2-enoxy-3,5-dipropylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C23H27NO4/c1-4-7-17-14-19(15-18(8-5-2)21(17)28-13-6-3)22(25)24-20-11-9-16(10-12-20)23(26)27/h6,9-12,14-15H,3-5,7-8,13H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
FIRMVMLZYVHVCC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Other CAS RN |
100347-74-8 |
synonyms |
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

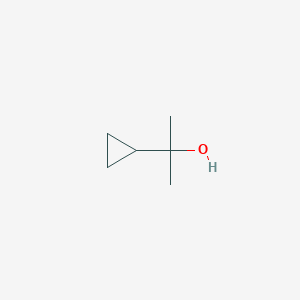
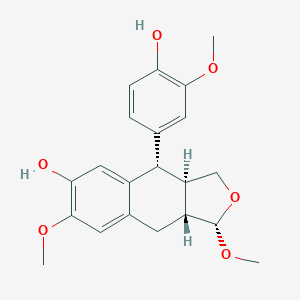


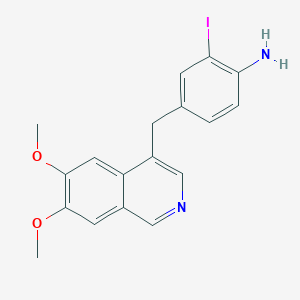
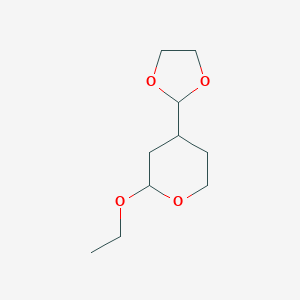
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)

![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
